molecular formula C23H21N5OS B2410289 N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203284-68-7

N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2410289
CAS RN: 1203284-68-7
M. Wt: 415.52
InChI Key: PHVGFPZKHVOMNZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been synthesized using various methods.

Scientific Research Applications

1. Metabolic Pathways and Excretion

N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, referred to as SB-649868 in certain studies, is a novel orexin 1 and 2 receptor antagonist used in the treatment of insomnia. Research indicates that this compound is extensively metabolized in the human body, primarily through oxidation processes, with excretion occurring mainly via feces (79%) and to a lesser extent through urine (12%). The presence of more slowly cleared metabolites is suggested by the notably longer mean apparent half-life (t1/2) of plasma radioactivity compared to that of unchanged SB-649868, indicating the presence of more slowly cleared metabolites. Notable metabolites include M98 and M25, arising from the oxidation of the benzofuran ring and subsequent rearrangement, and an amine metabolite (M8) (Renzulli et al., 2011).

2. Pharmacokinetics and Disposition

In another study, the pharmacokinetics and disposition of the compound in humans were explored. The majority of the administered dose was eliminated via feces, and the absorption of the compound was estimated to be at least 65%. The compound was primarily cleared by hepatic metabolism, with approximately 33% of the administered dose recovered as the parent drug and its nitro reduction metabolite M30 in feces. Metabolic transformations primarily involve enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction (Liu et al., 2017).

3. Radioactive Metabolites Characterization

Further research focused on the characterization of radioactive metabolites in human urine, identifying various metabolic pathways such as glucuronidation, pyridine N-oxidation, para-hydroxylation, and others. The study provided insights into the metabolic fate of the compound, highlighting the complexity of its interaction within the human body (Balani et al., 1995).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c29-22(25-23-24-19-8-4-5-9-20(19)30-23)17-12-14-28(15-13-17)21-11-10-18(26-27-21)16-6-2-1-3-7-16/h1-11,17H,12-15H2,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGFPZKHVOMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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